3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
Molecular Formula |
C14H16FN |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
InChI Key |
MLIIZFFORAKKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis-Based Approach
The classical and widely used method for synthesizing tetrahydrocarbazoles is the Fischer indole synthesis, which involves the condensation of phenylhydrazines with cyclic ketones under acidic or reflux conditions.
- Starting Materials: 4-fluorophenylhydrazine hydrochloride and cyclohexanone derivatives are commonly used to introduce the fluorine atom at the aromatic ring and to form the tetrahydrocarbazole skeleton, respectively.
- Reaction Conditions: Refluxing in ethanol for 16 hours typically yields the desired tetrahydrocarbazole intermediate with high yield (up to 98%).
- Isolation and Purification: After cooling, the solid product is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, followed by drying and recrystallization from heptane to obtain pure product.
| Parameter | Details |
|---|---|
| Phenylhydrazine derivative | 4-fluorophenylhydrazine hydrochloride |
| Ketone | Cyclohexanone or substituted cyclohexanone |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Time | 16 hours |
| Yield | 95-98% |
| Purification | Recrystallization from heptane |
This method is adaptable to fluorinated phenylhydrazines, allowing regioselective fluorine incorporation at the 8-position of the carbazole ring.
Green Synthesis Using Ionic Liquids as Catalysts
Recent advances have demonstrated environmentally friendly synthesis of tetrahydrocarbazoles using ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate as both catalyst and solvent.
- Catalyst and Solvent: [bmim][BF4] ionic liquid serves dual roles, providing a green and reusable medium.
- Reaction: Phenylhydrazine hydrochloride and cyclohexanone are refluxed in methanol with catalytic amounts (20-50 mol%) of [bmim][BF4].
- Yield: High yields (~85-95%) are obtained with short reaction times (5.5 to 7 hours).
- Purification: Products are isolated by filtration and evaporation of methanol, followed by column chromatography for purity.
Representative Data Table for Tetrahydrocarbazole Derivatives:
| Entry | Product Code | Reaction Time (h) | Yield (%) | Melting Point (°C) | Literature MP (°C) |
|---|---|---|---|---|---|
| 3a | 6-fluoro-3-phenyl-THC | 7.0 | 95 | 117-118 | 116-118 |
| 3d | Fluorinated derivative | 5.5 | 85 | 92-93 | 98-100 |
| 3k | 6-fluoro-3-phenyl-THC | 7.0 | 87 | 115-120 | - |
This green methodology offers advantages such as low toxicity, air and water stability, and potential for industrial scale-up.
Friedel-Crafts Acylation and Subsequent Functionalization
For introducing carboxylic acid or ester groups at the 3-position (precursor to ethyl substitution), Friedel-Crafts acylation is used:
- Starting Material: 2,3,4,9-tetrahydro-1H-carbazole or its fluorinated analog.
- Reagents: Ethyl chloroformate with Lewis acid catalysts such as aluminum chloride.
- Outcome: Formation of 3-carboxylic acid ethyl esters, which can be further reduced or alkylated to introduce ethyl groups.
This method is important for preparing intermediates that can be converted into 3-ethyl derivatives via reduction or Grignard reactions.
Asymmetric and Stereoselective Methods for Substituted Tetrahydrocarbazoles
Recent literature highlights stereoselective approaches to introduce substituents at the 3-position with control over chirality, which is relevant for 3-ethyl substituted derivatives.
- Pictet–Spengler Reaction: Condensation of tryptophan derivatives with aldehydes under acidic conditions to form tetrahydro-β-carbolines, which are structurally related to tetrahydrocarbazoles.
- Chiral Auxiliary and Catalysis: Use of chiral catalysts or auxiliaries to achieve enantioselective alkylation or reduction at the 3-position.
- Enzymatic Catalysis: Biocatalysts to introduce chirality and specific substituents with high enantiomeric excess.
These methods provide pathways for synthesizing optically active 3-ethyl-8-fluoro-tetrahydrocarbazoles, important for biological activity studies.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | 4-fluorophenylhydrazine hydrochloride, cyclohexanone, ethanol reflux | High yield, well-established | 95-98% | Direct fluorine incorporation at 8-position |
| Green Synthesis (Ionic Liquids) | Phenylhydrazine hydrochloride, cyclohexanone, [bmim][BF4], MeOH reflux | Eco-friendly, reusable catalyst | 85-95% | Suitable for scale-up |
| Friedel-Crafts Acylation | Tetrahydrocarbazole, ethyl chloroformate, AlCl3 | Introduces carboxylic ester group | 80-90% | Precursor for ethyl substitution |
| Asymmetric Catalysis | Chiral catalysts, Pictet-Spengler conditions | Stereoselective synthesis | Variable | Enables chiral 3-substituted derivatives |
The preparation of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves multi-step synthetic strategies combining classical Fischer indole synthesis for ring formation and fluorine incorporation, Friedel-Crafts acylation for functional group introduction, and advanced stereoselective methods for ethyl substitution at the 3-position. Green synthetic routes employing ionic liquids provide environmentally friendly alternatives with high yields and scalability. The choice of method depends on the desired purity, stereochemistry, and scale of production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1-ones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, carbazole-1-ones, and dihydrocarbazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluoro substituent enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Structural and Substituent Effects
Key structural variations among tetrahydrocarbazole derivatives include substituent type, position, and scaffold modifications. The table below highlights critical comparisons:
Key Observations:
- Ethyl vs.
- Fluoro vs. Nitro/Chloro : The 8-fluoro substituent offers metabolic stability without the strong electron-withdrawing effects of nitro or chloro groups, which are associated with photosynthetic inhibition in compounds like 15a .
- Scaffold Rigidity : Cyclopenta[b]indole derivatives exhibit higher potency against HCV NS5B than tetrahydrocarbazoles, likely due to enhanced conformational restraint .
Antiviral Activity
- HCV NS5B Inhibition : The cyclopenta[b]indole scaffold (e.g., Compound 36) demonstrates superior inhibition (IC₅₀ = 550 nM) compared to tetrahydrocarbazoles, attributed to optimized 5,8-disubstitution patterns .
- SARS-CoV-2 Main Protease Inhibition : Tetrahydrocarbazole derivatives (e.g., ) show moderate activity, though specific data for the 3-ethyl-8-fluoro analog remains unexplored.
Antifungal and Anticancer Activity
- Antifungal : Tetrahydrocarbazole derivatives with methoxy (7b) or chloro-nitro (15a) groups inhibit plant pathogens (e.g., Rhizoctonia solani and Botrytis cinerea) with EC₅₀ values as low as 1.85 mg/L .
- Anticancer : Carbazole-tethered triazoles (e.g., 5m) target telomerase in breast cancer cells, while 2,3,4,9-tetrahydro-1H-carbazole-3-yl methanamine derivatives exhibit activity against glioma U87 MG cells .
Neurological Targets
- Dopamine D3 Antagonism : Aromatic carbazoles (e.g., ZLG-25) exhibit strong π–π interactions with Phe345/Phe346/His349 residues. Tetrahydrocarbazoles (e.g., compound 13) show reduced potency due to decreased aromaticity .
Physicochemical and Spectroscopic Properties
- Ion-Mobility : The tetrahydrocarbazole scaffold exhibits distinct dipole moments compared to aromatic carbazoles, resulting in lower ion-mobility values (Table 2, ).
- Spectral Data : Key NMR signals for tetrahydrocarbazoles include δH 10.58 (NH), δH 2.68–1.82 (CH₂), and aromatic protons at δH 7.30–6.89, consistent across analogs .
Biological Activity
3-Ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole (CAS Number: 1494496-75-1) is a fluorinated derivative of tetrahydrocarbazole that has garnered attention for its diverse biological activities. This compound is characterized by an ethyl group at the third position and a fluorine atom at the eighth position of the carbazole framework. Its molecular formula is C13H14FN, with a molecular weight of 203.25 g/mol .
Biological Properties and Mechanisms
The biological activity of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been primarily associated with its role as a pharmaceutical agent. Research has indicated that this compound acts as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is crucial in mediating allergic reactions and inflammatory responses such as asthma and rhinitis . The presence of the fluorine atom enhances its binding affinity and selectivity towards specific biological targets, making it a promising candidate for treating various inflammatory diseases.
Key Biological Activities
- CRTH2 Antagonism : The compound has shown potential in inhibiting CRTH2 receptor activation, which may help alleviate symptoms associated with allergic conditions and inflammatory diseases .
- Anti-inflammatory Effects : Studies suggest that 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole could reduce inflammation by modulating immune cell activity through CRTH2 pathways .
Structure-Activity Relationship (SAR)
The unique structure of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole contributes to its biological activity. The ethyl and fluorine substitutions enhance its reactivity and binding characteristics compared to related compounds. For instance:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | C12H12FN | Lacks ethyl group; used in similar applications |
| 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C13H15N | Contains a methyl group instead of an ethyl group |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C13H15N | Methyl substitution at position 8; alters electronic properties |
The modifications in these compounds affect their pharmacological profiles and potential therapeutic applications.
Case Studies
Several studies have examined the biological effects of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole:
- Inhibition of Allergic Responses : A study demonstrated that derivatives of this compound effectively inhibited CRTH2 receptor-mediated responses in vitro. The findings suggest that these compounds can serve as potential treatments for allergic conditions such as asthma and rhinitis .
- Anti-inflammatory Research : In vivo studies have indicated that the compound may reduce inflammation markers in animal models of allergic responses. This research highlights its potential as a novel therapeutic agent for managing chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives?
- Methodology :
- Fischer Indole Synthesis : Cyclization of substituted phenylhydrazines with ketones under acidic conditions (e.g., HCl/EtOH) is widely used. Catalysts like DMAP-based ionic liquids improve yields (e.g., 89% with 0.2 equiv. catalyst) .
- Decarboxylation : Thermal decarboxylation (180–200°C) of carboxylic acid derivatives using Cu or quinoline eliminates CO₂, generating unsubstituted scaffolds for further functionalization .
- Acylation : Reacting 9-amino-tetrahydrocarbazole with acylating agents (e.g., piperidin-1-ylacetic acid) introduces substituents at position 9 .
Q. How can structural characterization of this compound be optimized using crystallographic techniques?
- Methodology :
- SHELX Suite : For X-ray refinement, SHELXL is preferred for small-molecule structures, while SHELXE aids in resolving high-resolution or twinned macromolecular data .
- ORTEP-3 : Graphical tools like ORTEP-III with GUI enable precise visualization of thermal ellipsoids and hydrogen-bonding networks, critical for validating substituent geometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of tetrahydrocarbazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 8-fluoro vs. 6-bromo) on targets like HCV NS5B (IC₅₀ ~550 nM ) or VEGF inhibition (e.g., PTC-858 in HeLa cells ).
- Standardized Assays : Use consistent cell lines (e.g., HT-1080 for VEGF ) and control for metabolic stability differences caused by ethyl/fluoro groups .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- TD-DFT/M06-2X : Predict electronic excitation energies (e.g., 3.45 eV for nitro-substituted analogs ) to optimize photophysical properties for herbicide applications.
- Docking Studies : Simulate binding to targets like CRTH2 receptors or BTK kinases, focusing on fluorine’s electronegativity and ethyl’s steric effects .
Q. What crystallographic patterns explain intermolecular interactions in substituted tetrahydrocarbazoles?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystals, which stabilize the 3-ethyl-8-fluoro scaffold .
Methodological Recommendations
- For SAR Studies : Prioritize fluorination at position 8 for antiviral activity, as seen in HCV inhibitors, while ethyl groups at position 3 enhance metabolic stability .
- For Crystallography : Use SHELXL for refining disordered ethyl/fluoro groups and validate with ORTEP-3 to avoid overinterpretation of thermal motion .
- For Biological Assays : Cross-validate CRTH2 antagonism (e.g., ) with inflammatory cell models to confirm selectivity over off-target kinase effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
